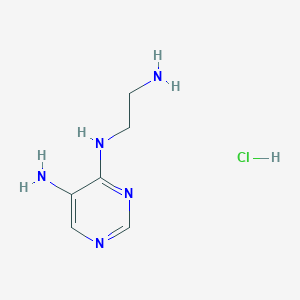
N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is a chemical compound with the molecular formula C6H12ClN5 and a molecular weight of 189.65 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in ethanol with a magnetic nanocatalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine compounds .
Applications De Recherche Scientifique
N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: A basic heterocyclic compound with similar structural features.
Pyridazine: Another diazine compound with different nitrogen atom positions.
Pyrazine: A six-membered ring compound with nitrogen atoms at positions 1 and 4.
Uniqueness
N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is unique due to its specific substitution pattern and the presence of an aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C6H12ClN5 |
|---|---|
Poids moléculaire |
189.65 g/mol |
Nom IUPAC |
4-N-(2-aminoethyl)pyrimidine-4,5-diamine;hydrochloride |
InChI |
InChI=1S/C6H11N5.ClH/c7-1-2-10-6-5(8)3-9-4-11-6;/h3-4H,1-2,7-8H2,(H,9,10,11);1H |
Clé InChI |
URBNWMHSNYRKPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)NCCN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



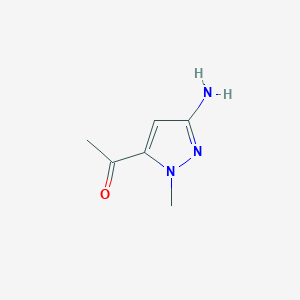
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
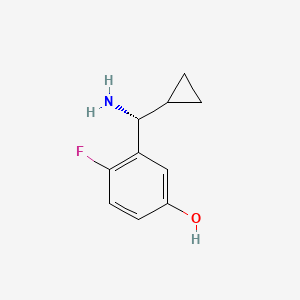
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)

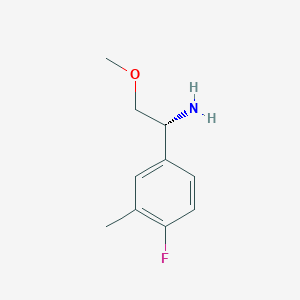
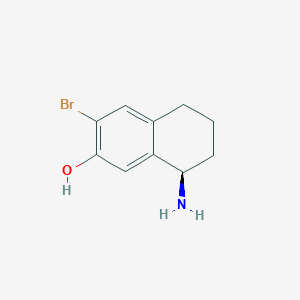

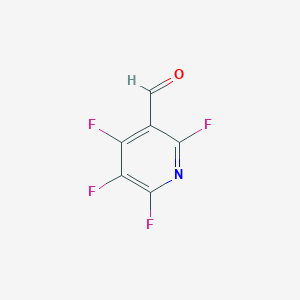
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

